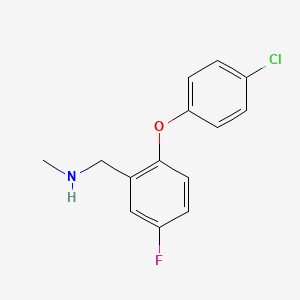

1-(2-(4-chlorophenoxy)-5-fluorophenyl)-N-methylmethanamine

Vue d'ensemble

Description

1-(2-(4-chlorophenoxy)-5-fluorophenyl)-N-methylmethanamine is an organic compound that features a complex aromatic structure This compound is characterized by the presence of a chlorophenoxy group, a fluorophenyl group, and a methylmethanamine group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-chlorophenoxy)-5-fluorophenyl)-N-methylmethanamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chlorophenol with potassium hydroxide to form the potassium salt, which is then reacted with 3,4-dichloronitrobenzene in the presence of copper to yield the chlorophenoxy intermediate . This intermediate is further reacted with fluorobenzene under specific conditions to introduce the fluorophenyl group. Finally, the resulting compound is subjected to reductive amination with methylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to enhance reaction efficiency and yield. The purification process typically involves recrystallization from suitable solvents to obtain high-purity product .

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-(4-chlorophenoxy)-5-fluorophenyl)-N-methylmethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines.

Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the positions ortho and para to the substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Major Products

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of substituted aromatic compounds with various functional groups.

Applications De Recherche Scientifique

Anticancer Research

Research indicates that compounds similar to 1-(2-(4-chlorophenoxy)-5-fluorophenyl)-N-methylmethanamine exhibit potential as anticancer agents. The compound's structure suggests it may interact with specific molecular targets involved in cancer cell proliferation and survival.

- Case Study : A study conducted by the National Cancer Institute evaluated various compounds for their antitumor activity. Compounds with similar structural motifs demonstrated significant cytotoxic effects against multiple cancer cell lines, suggesting that this compound may also possess similar properties .

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. It may have implications in treating neurological disorders through modulation of neurotransmitter systems.

- Research Insight : Preliminary studies indicate that compounds with similar functional groups can act as selective serotonin reuptake inhibitors (SSRIs), which are crucial in managing depression and anxiety disorders .

The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in signaling pathways. Its complex structure allows for diverse biological activities, including:

- Inhibition of specific enzymes related to cancer progression.

- Modulation of neurotransmitter receptors influencing mood and cognition.

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 1-(2-(4-chlorophenoxy)-5-fluorophenyl)-N-methylmethanamine involves its interaction with specific molecular targets. It is known to interact with central nervous system receptors, potentially modulating neurotransmitter release and signal transduction pathways . The exact molecular targets and pathways are still under investigation, but it is believed to act on both ion channels and receptor proteins.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(2-(4-chlorophenoxy)-5-chlorophenyl)ethanone: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

3-(4-chlorophenoxy)-1,2-propanediol: Contains a chlorophenoxy group but differs in the rest of the structure.

Uniqueness

1-(2-(4-chlorophenoxy)-5-fluorophenyl)-N-methylmethanamine is unique due to the presence of both chlorophenoxy and fluorophenyl groups, which confer distinct chemical and biological properties

Activité Biologique

1-(2-(4-chlorophenoxy)-5-fluorophenyl)-N-methylmethanamine, also known by its CAS number 289717-57-3, is an organic compound characterized by a complex aromatic structure. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorophenoxy group , a fluorophenyl group , and a methylmethanamine group , which contribute to its unique chemical properties. The presence of fluorine is noteworthy as it often enhances the lipophilicity and metabolic stability of organic compounds, making them more effective in biological systems.

Chemical Formula

- IUPAC Name : this compound

- Molecular Formula : C14H13ClFNO

- InChI Key : PMXOUAJLQYBUOO-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the central nervous system (CNS). It is believed to modulate neurotransmitter release and signal transduction pathways, potentially influencing mood and anxiety levels.

Potential Targets

- Neurotransmitter Receptors : Interaction with serotonin and norepinephrine transporters may suggest antidepressant properties.

- Ion Channels : Modulation of ion channels could affect neuronal excitability and synaptic transmission.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antidepressant Effects

Studies have explored the use of compounds with similar structures for treating depression and anxiety disorders. The compound's ability to influence neurotransmitter systems positions it as a candidate for further investigation in psychopharmacology .

Toxicological Profile

Safety data indicates that the compound can cause skin irritation and serious eye irritation, emphasizing the need for caution in handling .

Case Studies

- Antidepressant Activity : A study highlighted the potential of similar compounds to alleviate symptoms of depression through modulation of serotonin pathways. This suggests that this compound may have comparable effects .

- Antimicrobial Efficacy : Research on chloramines has demonstrated their ability to disrupt bacterial cell walls, leading to cell death. While direct studies on this specific compound are lacking, its structural similarity to known antimicrobial agents warrants further exploration .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(2-(4-chlorophenoxy)-5-chlorophenyl)ethanone | Chlorophenyl instead of fluorophenyl | Antidepressant potential |

| 3-(4-chlorophenoxy)-1,2-propanediol | Different functional groups | Antimicrobial activity |

Propriétés

IUPAC Name |

1-[2-(4-chlorophenoxy)-5-fluorophenyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClFNO/c1-17-9-10-8-12(16)4-7-14(10)18-13-5-2-11(15)3-6-13/h2-8,17H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXOUAJLQYBUOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=CC(=C1)F)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433436 | |

| Record name | 1-[2-(4-Chlorophenoxy)-5-fluorophenyl]-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289717-57-3 | |

| Record name | 1-[2-(4-Chlorophenoxy)-5-fluorophenyl]-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.